Cas no 2138533-83-0 (4,4-Dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol)

4,4-Dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2138533-83-0
- EN300-1156346
- 4,4-dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol
- 4,4-Dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol
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- Inchi: 1S/C12H20O/c1-10(2)9-12(13)7-5-11(3,4)6-8-12/h5,7,9,13H,6,8H2,1-4H3
- InChI Key: ZJIPKVJEACBFOW-UHFFFAOYSA-N
- SMILES: OC1(/C=C(\C)/C)C=CC(C)(C)CC1
Computed Properties
- Exact Mass: 180.151415257g/mol
- Monoisotopic Mass: 180.151415257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 20.2Ų
4,4-Dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1156346-5.0g |
4,4-dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol |
2138533-83-0 | 5g |
$3520.0 | 2023-06-09 | ||
Enamine | EN300-1156346-0.05g |
4,4-dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol |
2138533-83-0 | 0.05g |
$1020.0 | 2023-06-09 | ||
Enamine | EN300-1156346-1.0g |
4,4-dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol |
2138533-83-0 | 1g |
$1214.0 | 2023-06-09 | ||
Enamine | EN300-1156346-0.5g |
4,4-dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol |
2138533-83-0 | 0.5g |
$1165.0 | 2023-06-09 | ||
Enamine | EN300-1156346-0.1g |
4,4-dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol |
2138533-83-0 | 0.1g |
$1068.0 | 2023-06-09 | ||
Enamine | EN300-1156346-0.25g |
4,4-dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol |
2138533-83-0 | 0.25g |
$1117.0 | 2023-06-09 | ||
Enamine | EN300-1156346-10.0g |
4,4-dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol |
2138533-83-0 | 10g |
$5221.0 | 2023-06-09 | ||
Enamine | EN300-1156346-2.5g |
4,4-dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol |
2138533-83-0 | 2.5g |
$2379.0 | 2023-06-09 |
4,4-Dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol Related Literature
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
Additional information on 4,4-Dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol
Introduction to 4,4-Dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol (CAS No. 2138533-83-0)
4,4-Dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol, identified by its Chemical Abstracts Service (CAS) number 2138533-83-0, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its complex cyclohexenone backbone and branched alkyl substituents, has garnered attention due to its structural uniqueness and potential biological activities. The presence of both aromatic and aliphatic moieties in its structure makes it a promising candidate for further investigation in drug discovery and material science applications.
The molecular structure of 4,4-Dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol consists of a cyclohexene ring substituted with two methyl groups at the 4-position and an isopropenyl group at the 1-position. This specific arrangement imparts unique electronic and steric properties to the molecule, which can influence its reactivity and interactions with biological targets. The compound’s stereochemistry, particularly the configuration of the double bond in the cyclohexene ring and the orientation of the substituents, plays a crucial role in determining its chemical behavior and biological efficacy.
In recent years, there has been growing interest in exploring the pharmacological potential of cyclohexenone derivatives due to their diverse biological activities. Studies have shown that compounds with similar structural motifs exhibit properties such as anti-inflammatory, antimicrobial, and antioxidant effects. The 4,4-Dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol molecule, with its distinct structural features, is being investigated for its possible role in modulating these pathways. Preliminary in vitro studies have suggested that this compound may interact with specific enzymes and receptors, potentially leading to therapeutic benefits.
The synthesis of 4,4-Dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol presents a challenge due to the complexity of its framework. Advanced synthetic methodologies, including cross-coupling reactions and cyclization processes, are employed to construct the desired structure with high yield and purity. The use of specialized catalysts and reaction conditions ensures the formation of the correct stereoisomers, which is critical for biological activity. Researchers are continuously refining these synthetic routes to improve efficiency and scalability, making it feasible for large-scale production.
One of the most compelling aspects of 4,4-Dimethyl-1-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-ol is its potential application in developing novel pharmaceuticals. The compound’s ability to mimic natural products or bioactive molecules makes it an attractive scaffold for drug design. By modifying its structure or exploring derivatives, scientists can fine-tune its properties to achieve desired pharmacological effects. For instance, introducing additional functional groups or altering the substitution pattern could enhance its binding affinity or selectivity towards specific targets.
Recent advancements in computational chemistry have also contributed to the study of 4,4-Dimethyl-1-(2-methylpropenyl)-cyclohexanone derivatives like CAS No. 2138533 83 0. Molecular modeling techniques allow researchers to predict how these compounds might interact with biological systems without conducting extensive experimental trials. This approach has significantly reduced the time and cost associated with drug discovery by identifying promising candidates early in the process. Furthermore, virtual screening methods enable the rapid evaluation of thousands of compounds against various biological targets, accelerating the search for effective treatments.
The environmental impact of synthesizing and using cyclohexenone-based compounds is another area of consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions, catalytic processes under mild conditions, and biodegradable materials are being explored as alternatives to traditional methods. These sustainable practices not only benefit the environment but also make production more economically viable.
In conclusion,CAS No 2138533 83 0 represents a fascinating molecule with potential applications across multiple domains including pharmaceuticals,organic synthesis,and material science . Its unique structure,pharmacological properties,and synthetic challenges make it a subject of intense research interest . As scientific understanding advances ,the full therapeutic promise this compound holds remains excitingly unknown . Continued exploration into its mechanisms ,derivatives ,and applications will undoubtedly yield valuable insights into future treatments .
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